Cas no 7433-10-5 (2-Naphthalenemethanol,5,6,7,8-tetrahydro-a-[[(1-methylpropyl)amino]methyl]-)

2-Naphthalenemethanol,5,6,7,8-tetrahydro-a-[[(1-methylpropyl)amino]methyl]- structure
7433-10-5 structure
Product Name:2-Naphthalenemethanol,5,6,7,8-tetrahydro-a-[[(1-methylpropyl)amino]methyl]-
CAS-nummer:7433-10-5
MF:C16H25NO
MW:247.375804662704
CID:564673
PubChem ID:15177
Update Time:2025-04-19

2-Naphthalenemethanol,5,6,7,8-tetrahydro-a-[[(1-methylpropyl)amino]methyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Naphthalenemethanol,5,6,7,8-tetrahydro-a-[[(1-methylpropyl)amino]methyl]-
    • 1-< 5.6.7.8-Tetrahydro-naphthyl-(2)> -2-sek.-butylamino-aethanol
    • 2-sec-Butylamino-1-< 5,6,7,8-tetrahydro-< 2> naphthyl> -aethanol
    • 6-(2-sec-Butylamino-1-hydroxyethyl)tetralin
    • Butidrina
    • Butidrina [INN-Spanish]
    • Butidrine
    • Butidrinum
    • Butidrinum [INN-Latin]
    • Butydrine
    • Hydrobutamine
    • IDROBUTAMINE
    • Q15634019
    • 7433-10-5
    • (alphaR,betaR)-Butidrine
    • 5,6,7,8-Tetrahydro-alpha-(((1-methylpropyl)amino)methyl)-2-naphthalenemethanol (R-(R*,R*))-
    • Butidrine [INN:DCF]
    • 2-Naphthalenemethanol, 5,6,7,8-tetrahydro-alpha-(((1-methylpropyl)amino)methyl)-, (R-(R*,R*))-
    • DTXSID40864062
    • Recetan
    • CO-405
    • 2-(butan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol
    • BUTIDRINE [WHO-DD]
    • Betabloc
    • NS00121763
    • CO 405
    • SCHEMBL1042547
    • CHEMBL358930
    • CHEBI:135008
    • AKOS040746654
    • N2S0PKP5L5
    • Butidrine, (alphaR,betaR)-
    • UNII-N2S0PKP5L5
    • butydrine hydrochloride
    • (RS)-2-(sec-Butylamino)-1-(5,6,7,8-tetrahydro-2-naphthyl)ethanol
    • BUTIDRINE [INN]
    • alpha-((sec-Butylamino)methyl)-5,6,7,8-tetrahydro-2-naphthalene-methanol
    • Butidrine hydrochloride
    • .ALPHA.-((SEC-BUTYLAMINO)METHYL)-5,6,7,8-TETRAHYDRO-2-NAPHTHALENE-METHANOL
    • 20056-94-4
    • Inchi: 1S/C16H25NO/c1-3-12(2)17-11-16(18)15-9-8-13-6-4-5-7-14(13)10-15/h8-10,12,16-18H,3-7,11H2,1-2H3
    • InChI-sleutel: GVNYSERWAKVROD-UHFFFAOYSA-N
    • LACHT: OC(CNC(C)CC)C1C=CC2CCCCC=2C=1

Berekende eigenschappen

  • Exacte massa: 247.193614421g/mol
  • Monoisotopische massa: 247.193614421g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 5
  • Complexiteit: 243
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.3
  • Topologisch pooloppervlak: 32.3Ų
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